2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopropylacetamide
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Overview
Description
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopropylacetamide is a synthetic organic compound that features a thiazole ring, a urea linkage, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopropylacetamide typically involves multiple steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions. For example, 2-bromoacetophenone can react with thiourea in the presence of a base like sodium hydroxide to form 2-aminothiazole.
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Urea Formation: : The 2-aminothiazole derivative can then be reacted with 4-chlorophenyl isocyanate to form the urea linkage. This step typically requires a solvent such as dichloromethane and may be carried out at room temperature.
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Acylation: : Finally, the resulting compound is acylated with isopropyl chloroacetate in the presence of a base like triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
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Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
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Substitution: : The chlorophenyl group can undergo nucleophilic aromatic substitution, especially if electron-withdrawing groups are present on the ring. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted aromatic compounds
Scientific Research Applications
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Medicinal Chemistry: : This compound may be investigated for its potential as an anti-inflammatory or antimicrobial agent due to the presence of the thiazole ring and urea linkage, which are common in bioactive molecules.
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Biological Studies: : It can be used in studies to understand the interaction of thiazole-containing compounds with biological targets, such as enzymes or receptors.
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Industrial Applications: : The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopropylacetamide would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors by mimicking natural substrates or inhibitors. The urea linkage may facilitate binding to proteins through hydrogen bonding, while the chlorophenyl group can enhance lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-cyclopentylacetamide
- 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopropylacetamide may exhibit unique biological activities due to the presence of the isopropyl group, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The specific arrangement of functional groups can also affect its binding affinity and selectivity towards biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S/c1-9(2)17-13(21)7-12-8-23-15(19-12)20-14(22)18-11-5-3-10(16)4-6-11/h3-6,8-9H,7H2,1-2H3,(H,17,21)(H2,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZPVNAUNHXCEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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